molecular formula C16H11N3O3S B2811435 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 15850-23-4

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2811435
CAS No.: 15850-23-4
M. Wt: 325.34
InChI Key: LLSUVHOZHQEGJS-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-phenylthiazole ring. This structure is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screening as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate non-competitive antagonism, likely by binding to allosteric sites within the receptor's transmembrane or intracellular domains, making them valuable pharmacological tools for probing ZAC's physiological functions . Beyond neuroscience, the thiazole-benzamide scaffold is extensively investigated in oncology research. Structural analogs, particularly those incorporating nitro-aromatic systems, are key precursors in developing molecules that target signaling pathways such as EGFR and its downstream effectors PI3K/AKT/mTOR . The nitro group on the benzamide ring can serve as a handle for further chemical elaboration via reduction to an amine, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is presented as a building block for chemical biology and drug discovery. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUVHOZHQEGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-phenylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antiparasitic Activity: Comparison with NTB

The closest analogue, 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) , differs by having a nitro group at the 5-position of the thiazole ring instead of a phenyl group. NTB exhibits potent activity against kinetoplastid parasites:

  • In vitro IC₅₀ values: Trypanosoma cruzi: 7.8 µM (NTB) vs. 18.5 µM (nitazoxanide, parent drug) Leishmania mexicana: 6.2 µM (NTB) vs. 12.4 µM (tizoxanide, metabolite) .

Structural Implications :

  • The 4-phenyl substitution in the target compound may reduce antiparasitic efficacy due to steric hindrance but could improve pharmacokinetic properties (e.g., lipophilicity) .

Anti-Inflammatory Activity: Comparison with N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide Derivatives

A series of N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives (e.g., 4-chloro and 3-trifluoromethyl substitutions) were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model:

  • Most Active Compounds :
    • 5c (4-chloro substitution) : 68% inhibition at 50 mg/kg (vs. 70% for diclofenac).
    • 5n (3-trifluoromethyl substitution) : 72% inhibition .

Structural Implications :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring enhance anti-inflammatory activity by modulating COX-2 inhibition.
  • The 4-phenyl group on the thiazole contributes to π-π stacking interactions with target proteins, stabilizing ligand-receptor binding .

Structure-Activity Relationships (SAR)

  • Thiazole Substituents :
    • Nitro groups at the 5-position (NTB) enhance antiparasitic activity but may increase toxicity.
    • Phenyl groups at the 4-position improve solubility and target selectivity for anti-inflammatory applications .
  • Benzamide Substituents :
    • Nitro groups at the 4-position enhance electron deficiency, favoring interactions with redox-active parasitic enzymes.
    • Chloro or trifluoromethyl groups optimize steric and electronic profiles for anti-inflammatory targets .

Key Research Findings

  • NTB outperforms nitazoxanide in vitro against T. cruzi and L. mexicana, suggesting nitro positioning is critical for antiparasitic activity .
  • 4-Phenyl-thiazole derivatives show negligible antiparasitic activity but significant anti-inflammatory effects, highlighting substituent-dependent biological targeting .
  • Synthetic Flexibility : The thiazolide scaffold allows modular substitutions, enabling optimization for diverse therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves multi-step reactions, starting with the preparation of a thiazole intermediate. For example, 4-phenylthiazole-2-amine can be synthesized via condensation of α-haloketones with thiourea derivatives under reflux in ethanol (70–80°C, 6–8 hours) . Subsequent acylation with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base, yields the target compound. Key factors include maintaining anhydrous conditions, controlling temperature to prevent side reactions, and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct shifts (e.g., aromatic protons at δ 8.2–8.4 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1680 cm1^{-1} (amide C=O stretch) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (e.g., [M+H]+^+ at m/z 366.0652 for C16 _{16}H12 _{12}N3 _3O3 _3S) .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • The nitro group is a strong electron-withdrawing moiety, polarizing the benzamide ring and enhancing electrophilic substitution resistance. This property stabilizes the compound during storage but may reduce reactivity in nucleophilic acyl substitution reactions. Computational studies (e.g., DFT calculations) can quantify charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). For example, a study showing IC50_{50} values of 12 µM in HeLa cells versus 35 µM in MCF-7 cells highlights the need for standardized protocols . Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and confirm compound stability under assay conditions via HPLC .

Q. How can molecular docking be applied to predict the compound’s interaction with tyrosine kinase targets?

  • Use software like AutoDock Vina to model the compound’s binding to ATP-binding pockets. Key steps:

  • Prepare the protein structure (PDB ID: 1XKK) by removing water molecules and adding polar hydrogens.
  • Define the grid box to encompass the active site (e.g., coordinates x=15, y=10, z=20).
  • Analyze hydrogen bonds between the amide group and kinase residues (e.g., Glu883) and π-π stacking between the thiazole ring and Phe1047 .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., nitro group reduction to amine). Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. How can structure-activity relationship (SAR) studies be optimized to improve anticancer potency?

  • Systematically modify substituents:

  • Replace the nitro group with electron-donating groups (e.g., -OCH3_3) to alter cellular uptake.
  • Introduce halogen atoms at the phenyl ring’s para position to enhance lipophilicity and target binding.
  • Evaluate derivatives using a panel of kinase assays (e.g., EGFR, VEGFR2) to identify selectivity patterns .

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